6-Oxo-bexarotene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

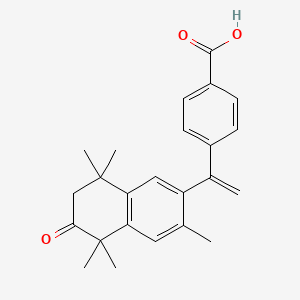

6-Oxo Bexarotene is a metabolite of Bexarotene.

Scientific Research Applications

Metabolism and Receptor Interaction

6-Oxo-bexarotene, a metabolite of bexarotene, exhibits notable activity in biological systems. Metabolism studies have revealed that this compound, along with other metabolites, undergoes extensive systemic exposure post-bexarotene administration. Despite this, its binding to retinoid receptors is significantly reduced compared to the parent compound. This diminished interaction suggests that while this compound is abundantly present in the system, its ability to activate retinoid receptors is limited, implying a distinct pharmacodynamic profile compared to bexarotene itself (Howell et al., 2001).

Neuroprotective Effects and Long Non-coding RNA Interaction

The compound has been associated with neuroprotective effects post-traumatic brain injury (TBI) in mice. Specifically, bexarotene treatments were found to up-regulate the long noncoding RNA Neat1 in an RXR-α-dependent manner. Knockdown of Neat1 resulted in significant changes in mRNA expression related to synapse formation and axon guidance, suggesting a pivotal role of this compound in influencing neuronal regeneration and repair mechanisms (Zhong et al., 2017).

Nanocrystal Technology and Drug Delivery

Innovations in drug delivery systems have focused on improving the solubility and systemic absorption of bexarotene. The creation of bexarotene nanocrystals and their surface modification by folate-chitosan conjugates represent a significant advancement in this field. These nanocrystals show a substantial increase in dissolution rate and improved pharmacokinetic parameters, which may enhance the drug's therapeutic efficacy (Li et al., 2016).

Implications in Parkinson's Disease

Research has highlighted the potential of low-dose bexarotene treatment in rescuing dopamine neurons and restoring behavioral function in models of Parkinson's disease. The study underscores the drug's selective interaction with specific nuclear hormone receptors, proposing a unique therapeutic avenue for neurodegenerative disorders (Mcfarland et al., 2013).

Radiolabeling for Imaging

The synthesis of carbon-11 labeled bexarotene, a development aimed at enhancing imaging techniques like positron emission tomography, has opened new doors for studying the drug's distribution and action in biological systems, particularly in the context of neurodegenerative diseases (Rotstein et al., 2014).

properties

CAS RN |

368451-13-2 |

|---|---|

Molecular Formula |

C24H26O3 |

Molecular Weight |

362.47 |

IUPAC Name |

4-[1-(3,5,5,8,8-pentamethyl-6-oxo-7H-naphthalen-2-yl)ethenyl]benzoic acid |

InChI |

InChI=1S/C24H26O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12H,2,13H2,1,3-6H3,(H,26,27) |

SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(=O)C2(C)C)(C)C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-6-oxo-2-naphthalenyl)ethenyl]-benzoic Acid; 6-Keto Bexarotene |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)